![molecular formula C18H25N3O3S B2643261 3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide CAS No. 1797772-54-3](/img/structure/B2643261.png)

3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

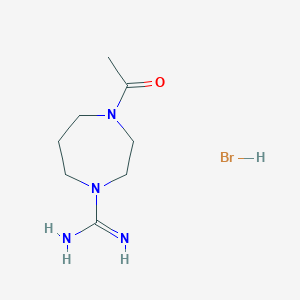

3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006, Sorafenib, and Nexavar. It has been found to exhibit anti-tumor, anti-angiogenic, and anti-proliferative properties, making it a promising candidate for cancer treatment.

Applications De Recherche Scientifique

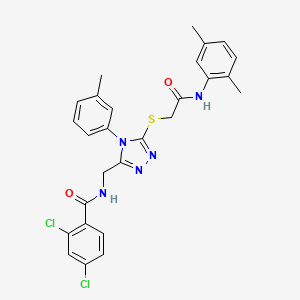

Application of Biocatalysis to Drug Metabolism Preparation of Mammalian Metabolites of a Biaryl-Bis-Sulfonamide AMPA Receptor Potentiator Using Actinoplanes missouriensis

Biocatalysis has been used for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiator, specifically LY451395. The study demonstrated microbial-based surrogate biocatalytic systems to produce significant amounts of mammalian metabolites, enabling their structural characterization by nuclear magnetic resonance spectroscopy. This approach served as a valuable tool for generating analytical standards to monitor and quantify drug metabolites during clinical investigations (Zmijewski et al., 2006).

Catalysis in Organic Synthesis

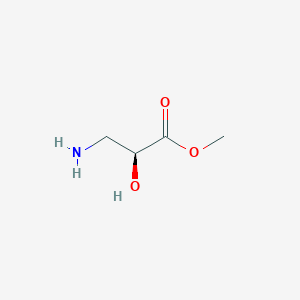

Phenyl-amino Sulfonic Solid Acid-MCM-41 Complex A Highly Active and Selective Catalyst for the Synthesis of Mono-Alkylated Products in the Solvent-Free tert-Butylation of Phenol

This research introduced a highly active and selective catalyst, MCM-3-NHPhSO3H, for the synthesis of mono-alkylated products in the solvent-free tert-butylation of phenol. The catalyst's performance resulted in a high conversion rate with selectivity towards mono-alkylated products, showcasing its potential in organic synthesis applications (Adam & Kueh, 2014).

Propriétés

IUPAC Name |

3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S/c19-11-6-14-25(22,23)21(13-12-20)15-16-7-4-5-10-18(16)24-17-8-2-1-3-9-17/h1-5,7-10H,6,11-15,19-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUOGOUQUFJHTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CN(CCN)S(=O)(=O)CCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

-](/img/structure/B2643179.png)

![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2643185.png)

![2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol](/img/structure/B2643199.png)

![6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2643201.png)